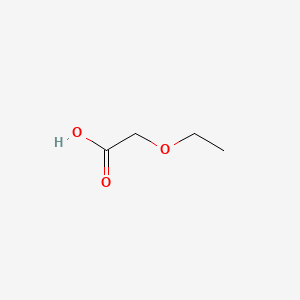
2-Methyl-5(4H)-oxazolone
Overview
Description
Scientific Research Applications
a. Anti-Inflammatory Agents: The oxazolone scaffold has been explored for its anti-inflammatory potential. Researchers have synthesized derivatives of 2-Methyl-5(4H)-oxazolone and evaluated their anti-inflammatory activity. These compounds may serve as leads for developing novel anti-inflammatory drugs .
b. Anticancer Agents: The oxazolone ring system has attracted attention due to its potential as an anticancer agent. Scientists have investigated derivatives of 2-Methyl-5(4H)-oxazolone for their cytotoxic effects against cancer cells. These compounds could contribute to the development of targeted therapies .
Organic Electronics and Materials Science
The unique structure of 2-Methyl-5(4H)-oxazolone makes it relevant in organic electronics and materials science:
a. Organic Semiconductors: Researchers have explored the use of thiophene derivatives, including 2-Methyl-5(4H)-oxazolone, in organic semiconductors. These materials find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The π-conjugated system of the oxazolone ring contributes to charge transport properties .
Corrosion Inhibition
Thiophene derivatives, including 2-Methyl-5(4H)-oxazolone, have been studied as corrosion inhibitors. Their ability to protect metal surfaces from corrosion makes them valuable in industrial chemistry .
Other Potential Applications
While research on 2-Methyl-5(4H)-oxazolone is ongoing, it’s worth noting that this compound may have additional applications in fields such as materials science, catalysis, and biochemistry.
Safety and Hazards
properties
IUPAC Name |
2-methyl-4H-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-3-5-2-4(6)7-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIXQUMETCNZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179241 | |
| Record name | 2-Methyl-5(4H)-oxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24474-93-9 | |
| Record name | 2-Methyl-5(4H)-oxazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024474939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24474-93-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-5(4H)-oxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4,5-dihydro-1,3-oxazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-methyl-5(4H)-oxazolone react with nucleophiles, and what determines the product outcome?
A1: 2-Methyl-5(4H)-oxazolone exhibits reactivity towards both nitrogen and carbon nucleophiles. [] The reaction outcome is influenced by factors like the nature of the nucleophile, reaction conditions (temperature, solvent), and the presence of substituents on the oxazolone ring. For instance, reactions with nitrogen-containing heterocycles like pyrazoles or triazoles typically yield pyranoazines or pyranoazoles. [] In contrast, reactions with carbon nucleophiles containing an active methylene group, such as 1,3-dicarbonyl compounds or substituted phenols, often result in the formation of substituted or fused pyranones. []
Q2: Can you provide an example of 2-methyl-5(4H)-oxazolone's utility in synthesizing bioactive compounds?
A2: Yes, a study demonstrated the synthesis of indolyl azetidinones, a class of compounds with potential anti-inflammatory activity, utilizing 2-methyl-5(4H)-oxazolone as a key intermediate. [] The synthesis involved reacting 2-methyl-5(4H)-oxazolone with methyl 4-aminobenzoate, followed by a series of reactions to yield the final indolyl azetidinone derivatives. []
Q3: Has the structure of 2-methyl-5(4H)-oxazolone derivatives been confirmed using spectroscopic techniques?
A3: Yes, the structure of a 2-methyl-5(4H)-oxazolone derivative, (Z)-4-Benzylidene-2-methyl-5(4H)-oxazolone, was confirmed using X-ray crystallography. [] This technique provided detailed insights into the compound's three-dimensional structure and confirmed the (Z)-configuration around the double bond. []
Q4: Are there studies investigating the reactivity of 2-methyl-5(4H)-oxazolone derivatives in different media?
A4: Yes, research has explored the reactivity of 2-methyl-5(4H)-oxazolone with water and ammonia in both the gas phase and weakly polar media. [] This study provided insights into the reaction mechanisms involved and the influence of the surrounding environment on the reactivity of these compounds. []
Q5: Can you elaborate on the significance of stereochemistry in reactions involving 2-methyl-5(4H)-oxazolone?
A5: Stereochemistry plays a crucial role in these reactions. For example, a study investigated the impact of the side chain in α-amino acid esters on the diastereoselectivity of their condensation with 5(4H)-oxazolones. [] This research highlighted the importance of understanding and controlling stereochemistry in these reactions to obtain desired product isomers. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8-tetrahydro-1,6-dimethyl-4-oxo-](/img/structure/B1209412.png)


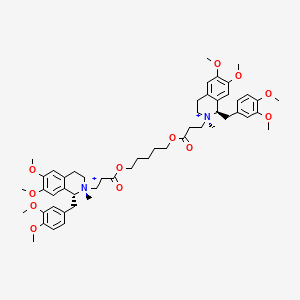

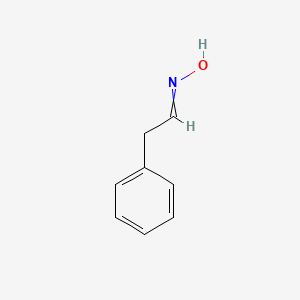

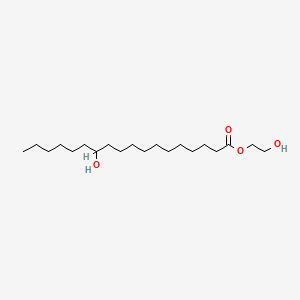

![9-Fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209428.png)
![5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1209430.png)
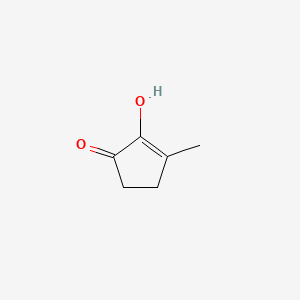
![Dibenz[b,f][1,4]oxazepine](/img/structure/B1209434.png)
